molecular formula C8H13BrN4O2 B13630395 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B13630395
M. Wt: 277.12 g/mol
InChI Key: FUTROKBOHNFPDR-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 4-position.

    Amination: The amino group is introduced at the 3-position through a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the reaction of the substituted pyrazole with 2-methoxyethylamine to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bromo group or the pyrazole ring.

    Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide may have applications in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: Exploration as a potential drug candidate for various therapeutic areas, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide: Lacks the bromo group, which may affect its biological activity.

    2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide: Contains a chloro group instead of a bromo group, which may result in different reactivity and properties.

    2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(ethyl)acetamide: Has an ethyl group instead of a methoxyethyl group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of the bromo group and the methoxyethyl side chain in 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide may confer unique properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C8H13BrN4O2

Molecular Weight

277.12 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C8H13BrN4O2/c1-15-3-2-11-7(14)5-13-4-6(9)8(10)12-13/h4H,2-3,5H2,1H3,(H2,10,12)(H,11,14)

InChI Key

FUTROKBOHNFPDR-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C=C(C(=N1)N)Br

Origin of Product

United States

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